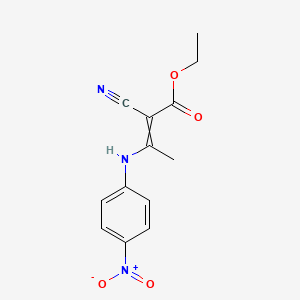
Ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate is an organic compound with the molecular formula C12H11N3O4. This compound is characterized by the presence of a cyano group, a nitroanilino group, and an ester functional group. It is a derivative of butenoic acid and is known for its applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-nitroaniline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyano group of ethyl cyanoacetate reacts with the amino group of 4-nitroaniline. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group.
Major Products Formed
Reduction of Nitro Group: 2-cyano-3-(4-aminoanilino)but-2-enoate.
Reduction of Cyano Group: Ethyl 2-amino-3-(4-nitroanilino)but-2-enoate.
Substitution of Ester Group: Various substituted butenoates depending on the nucleophile used.
科学的研究の応用
Ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The cyano group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biomolecules. These interactions can disrupt cellular processes and lead to various biological effects .
類似化合物との比較
Ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate can be compared with other similar compounds such as:
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Similar structure but with additional methoxy groups.
Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate: Contains a hydroxy group in addition to the methoxy and nitro groups.
Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate: Similar structure with a methoxy group instead of an amino group
These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.
特性
CAS番号 |
88301-14-8 |
|---|---|
分子式 |
C13H13N3O4 |
分子量 |
275.26 g/mol |
IUPAC名 |
ethyl 2-cyano-3-(4-nitroanilino)but-2-enoate |
InChI |
InChI=1S/C13H13N3O4/c1-3-20-13(17)12(8-14)9(2)15-10-4-6-11(7-5-10)16(18)19/h4-7,15H,3H2,1-2H3 |
InChIキー |
CVCIOBICFCXVAE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C(C)NC1=CC=C(C=C1)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
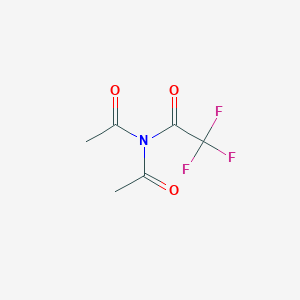

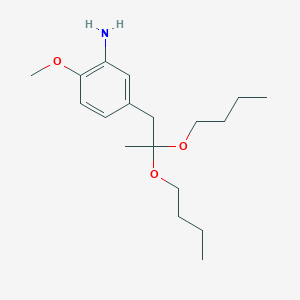

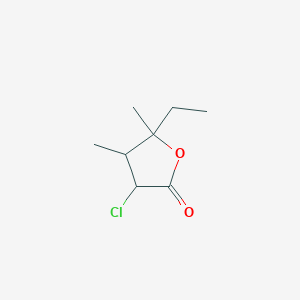
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)
![7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid](/img/structure/B14378680.png)
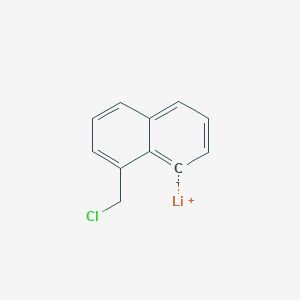
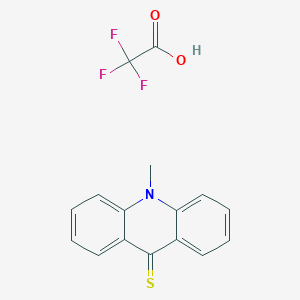
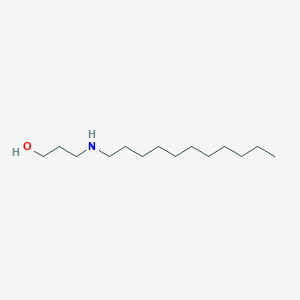
![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)
![2,3,4-Trimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14378712.png)
